11-(Dansylamino)undecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of DAUDA and related compounds involves various chemical reactions and techniques aimed at introducing the dansylamino group into the undecanoic acid structure. Studies have detailed the synthesis of similar compounds, highlighting the methodologies and conditions optimal for obtaining high yields and desired properties (Cui Jian-lan & Cao Duan-lin, 2006); (Yuan Shi-jun, 2007).
Molecular Structure Analysis
The molecular structure of DAUDA has been characterized through various analytical techniques, revealing its interaction with proteins and its suitability as a fluorescent probe. Its binding to serum albumin has been extensively studied, providing insights into its molecular interactions and binding sites (David C. Wilton, 1990); (Yu Wang et al., 2011).
Chemical Reactions and Properties
DAUDA undergoes specific chemical reactions based on its functional groups, which are crucial for its interactions with proteins and its role as a fluorescent probe. Its ability to bind with high affinity to albumin, but not to the primary long-chain fatty acid-binding sites, underlines its specificity and potential for probing certain protein sites (David C. Wilton, 1990).
Physical Properties Analysis
The physical properties of DAUDA, such as solubility, stability, and spectral characteristics, make it an excellent probe for investigating protein interactions. Its distinct fluorescence enhancement upon binding to specific sites on serum albumins highlights its application in biochemical and analytical studies (David C. Wilton, 1990).
Chemical Properties Analysis
The chemical properties of DAUDA, including its reactivity and binding affinity to various molecules, contribute to its utility in research. Its interaction with serum albumin and the displacement of myristates bound to human serum albumin underscore its potential as a tool for elucidating the binding properties of proteins (Yu Wang et al., 2011).
Scientific Research Applications
Insecticidal Activity
- Scientific Field : Entomology
- Application Summary : DAUDA has been tested as a potential insecticide against Anopheles gambiae mosquitoes . The compound was assessed for its ability to block potassium Kv2 channels, which are involved in neural signaling and other physiological processes .
- Methods of Application : The insecticidal activity of DAUDA was assessed through topical application to adult mosquitoes, paralysis in a headless larval assay, and patch-clamp recordings of engineered HEK cells expressing Ag Kv2.1 channels .
- Results : DAUDA demonstrated the ability to block eukaryotic Kv channels, but it did not kill adult mosquitoes .
Binding Site Probe
- Scientific Field : Biochemistry
- Application Summary : DAUDA is used as a hydrophobic binding site probe to identify and characterize the binding sites of medium chain fatty acids, their derivatives, and other hydrophobic compounds on molecules such as proteins .
Study of Human Serum Albumin Binding Sites
- Scientific Field : Biochemistry
- Application Summary : DAUDA has been used in studies investigating the binding of monoacylglycerides of long-chain fatty acids to human serum albumin (HSA) .
- Methods of Application : The binding was investigated using changes in tryptophan fluorescence and the displacement of a variety of well-studied fluorescent ligands from HSA .
- Results : It was proposed that monooleoylglycerol binds at the dansylsarcosine site (site II) of HSA .
Schistosoma mansoni Sm14 Fatty Acid-Binding Protein Affinity Determination
- Scientific Field : Parasitology
- Application Summary : DAUDA has been used to determine the relative affinity of natural fatty acids for polymorphs of the Schistosoma mansoni Sm14 fatty acid-binding protein .
Displacement of Myristates Bound in Human Serum Albumin
- Scientific Field : Biochemistry
- Application Summary : DAUDA has been used as a probe to determine the binding site for human serum albumin (HSA). It has been found that DAUDA selectively displaces two myristates bound in HSA .
- Methods of Application : The structure of the HSA-Myristate-DAUDA ternary complex was reported, and the presence of two DAUDA molecules at fatty acid (FA) binding site 6 and 7 of HSA was identified .
- Results : These two sites are weak FA binding sites. This result also shows that DAUDA is an appropriate probe for FA site 6 and 7 on HSA as previously studied, but not a good probe of FA binding site 1 that is likely bilirubin binding site on HSA .
Environment-Sensitive Fluorescent Fatty Acid Analogue
- Scientific Field : Biochemistry
- Application Summary : DAUDA is an environment-sensitive fluorescent fatty acid analogue. It alters its intensities and fluorescent emission spectra on entry into binding proteins .
- Results : The specific results or outcomes of these studies are not provided in the source .
Safety And Hazards
While specific safety and hazard information for DAUDA is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical substances .
properties
IUPAC Name |
11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGVMDMVJGHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223302 | |
Record name | 11-(Dansylamino)undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Dansylamino)undecanoic acid | |
CAS RN |
73025-02-2 | |
Record name | 11-(Dansylamino)undecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(Dansylamino)undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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